molecular formula C16H18BrClN2 B1662940 Zimelidine dihydrochloride CAS No. 60525-15-7

Zimelidine dihydrochloride

Numéro de catalogue: B1662940
Numéro CAS: 60525-15-7
Poids moléculaire: 353.7 g/mol
Clé InChI: GELMUARXROJGSO-LFMIJCLESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Zimelidine dihydrochloride is a selective 5-HT uptake inhibitor . It was one of the first selective serotonin reuptake inhibitor (SSRI) antidepressants to be marketed . It is a pyridylallylamine, and is structurally different from other antidepressants . It was developed in the late 1970s and early 1980s by Arvid Carlsson, who was then working for the Swedish company Astra AB .


Molecular Structure Analysis

The empirical formula of this compound is C16H17BrN2 · 2HCl . Its molecular weight is 390.15 . The SMILES string representation is Cl [H].Cl [H]. [H]\C (CN ©C)=C (/c1ccc (Br)cc1)c2cccnc2 .


Physical and Chemical Properties Analysis

This compound is a solid, white compound . It is soluble in 0.1 M HCl at 45 mg/mL and in water at 66 mg/mL .

Mécanisme D'action

Target of Action

Zimelidine dihydrochloride primarily targets the serotonin transporter (SERT) . This transporter is responsible for the reuptake of serotonin, a neurotransmitter, from the synaptic cleft back into the presynaptic neuron . By inhibiting SERT, zimelidine increases the concentration of serotonin in the synaptic cleft, enhancing its actions on postsynaptic receptors .

Mode of Action

This compound acts as a selective serotonin reuptake inhibitor (SSRI) . It binds to the serotonin transporter, blocking the reuptake of serotonin from the synaptic cleft . This action increases the concentration of serotonin in the synaptic cleft, enhancing its actions on postsynaptic receptors .

Biochemical Pathways

The primary biochemical pathway affected by zimelidine is the serotonergic pathway . By inhibiting the reuptake of serotonin, zimelidine increases the concentration of serotonin in the synaptic cleft . This increase enhances the actions of serotonin on postsynaptic receptors, leading to downstream effects such as mood elevation .

Pharmacokinetics

Zimelidine has an elimination half-life of 8.4±2 hours for the parent compound and 19.4±3.6 hours for norzimelidine . It is completely absorbed from the gastrointestinal tract, but “first-pass metabolism” in the liver reduces its bioavailability to 50% .

Result of Action

The primary result of zimelidine’s action is an increase in the concentration of serotonin in the synaptic cleft . This increase enhances the actions of serotonin on postsynaptic receptors, leading to downstream effects such as mood elevation . Zimelidine was reported to be very effective for cataplexy in 1986, improving cataplexy without causing daytime sleepiness .

Action Environment

The action, efficacy, and stability of zimelidine can be influenced by various environmental factors. For instance, the presence of other drugs, particularly monoamine oxidase inhibitors, can lead to severe or life-threatening reactions . Additionally, individual factors such as age, liver function, and genetic variations in the serotonin transporter can also influence the drug’s action and efficacy .

Safety and Hazards

Zimelidine has been associated with incidences of hypersensitivity of varying severity and serious neurological side effects including the Guillain–Barré syndrome . It is harmful if swallowed . In case of skin contact, it is advised to wash off with soap and plenty of water . If swallowed, it is recommended to rinse mouth and consult a physician .

Orientations Futures

While Zimelidine dihydrochloride has shown promise in the treatment of depressive illness, its use has been limited due to the occurrence of serious side effects . Further well-designed studies are required to define the role of the drug more clearly in treating depressive illness compared with other antidepressants .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of Zimelidine dihydrochloride involves multiple steps starting from commercially available starting materials.", "Starting Materials": [ "2-aminopyridine", "4-chlorobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2-aminopyridine with 4-chlorobenzaldehyde in ethanol to form 2-(4-chlorobenzylidene)aminopyridine", "Step 2: Alkylation of 2-(4-chlorobenzylidene)aminopyridine with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 2-(4-chlorobenzylidene)amino-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate", "Step 3: Reduction of ethyl 2-(4-chlorobenzylidene)amino-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate with sodium borohydride in ethanol to form ethyl 2-(4-chlorobenzylidene)amino-6-methyl-1,4-dihydropyridine-3-carboxylate", "Step 4: Hydrolysis of ethyl 2-(4-chlorobenzylidene)amino-6-methyl-1,4-dihydropyridine-3-carboxylate with hydrochloric acid to form Zimelidine", "Step 5: Formation of Zimelidine dihydrochloride by reacting Zimelidine with hydrochloric acid" ] }

Numéro CAS

60525-15-7

Formule moléculaire

C16H18BrClN2

Poids moléculaire

353.7 g/mol

Nom IUPAC

(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C16H17BrN2.ClH/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13;/h3-10,12H,11H2,1-2H3;1H/b16-9-;

Clé InChI

GELMUARXROJGSO-LFMIJCLESA-N

SMILES isomérique

CN(C)C/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2.Cl

SMILES

CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.Cl.Cl

SMILES canonique

CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.Cl

60525-15-7

Pictogrammes

Irritant

Synonymes

H 102 09
H-102-09
H10209
Hydrochloride, Zimeldine
Hydrochloride, Zimelidine
Zelmid
Zimeldine
Zimeldine Hydrochloride
Zimelidin
Zimelidine
Zimelidine Hydrochloride

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zimelidine dihydrochloride
Reactant of Route 2
Zimelidine dihydrochloride
Reactant of Route 3
Zimelidine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Zimelidine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Zimelidine dihydrochloride
Reactant of Route 6
Zimelidine dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.